2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: is a complex organic compound that features a combination of bromophenyl, furan, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonylamino benzoate intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions . The bromophenyl oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE exerts its effects involves interactions with various molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity . The bromophenyl group may enhance binding affinity to specific proteins, leading to altered cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- The combination of bromophenyl, furan, and benzoate groups in 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE provides unique electronic and steric properties that are not present in the similar compounds listed above .
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H14BrNO5 |
---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H14BrNO5/c21-15-8-6-13(7-9-15)17(23)12-27-20(25)14-3-1-4-16(11-14)22-19(24)18-5-2-10-26-18/h1-11H,12H2,(H,22,24) |
InChI Key |
DFVWXOGFHVSZIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.